molecular formula C9H14O6 B3058635 Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 90613-41-5

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B3058635
CAS No.: 90613-41-5
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral 1,3-dioxolane derivative derived from L-tartaric acid. It serves as a key intermediate in organic synthesis, particularly in the stereoselective preparation of bioactive molecules, such as antiplasmodial agents . The compound features a rigid dioxolane ring with two methyl ester groups at positions 4 and 5, and two methyl substituents at position 2 of the ring. Its molecular formula is C₉H₁₄O₆ (monoisotopic mass: 190.0477 g/mol) . The (4R,5R)-stereoisomer is commonly used in asymmetric catalysis and natural product synthesis due to its stereochemical stability .

Properties

IUPAC Name

dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920278
Record name Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90613-41-5
Record name NSC254137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the condensation reaction of glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the use of dimethyldichlorosilane as a dehydrating agent in the condensation of acetone with ethylene glycol .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the condensation reactions are carried out under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkoxides in alcohol or amines in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Scientific Research Applications of Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

This compound, particularly its chiral form (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, is a versatile compound with applications spanning organic synthesis, biology, medicine, and industry. Its unique dioxolane ring structure and stereochemical properties make it valuable in asymmetric synthesis and various chemical processes.

Chemistry

  • Asymmetric Synthesis: this compound serves as a chiral building block in asymmetric synthesis. The stereochemistry of the compound plays a crucial role in its reactivity, influencing its interaction with enzymes and other biological molecules. The dioxolane ring provides a rigid framework that affects the compound's binding affinity and specificity towards its targets.
  • Protecting Group for Diols: It is also utilized as a protecting group for diols.

Biology

  • Enzyme Inhibition Studies: This compound has been investigated for its potential in enzyme inhibition studies and as a model compound in stereochemical research.
  • HRV 3C Protease Inhibitors: Derivatives of 2,2-dimethyl-1,3-dioxolane have been studied as human rhinovirus 3C protease inhibitors . For instance, a study focused on the design, synthesis, and in vitro biological evaluation of derivatives, revealing that a specific compound exhibited an IC50 value of 2.50±0.7µM against HRV 3C protease . This suggests its potential as a promising compound for developing novel anti-rhinoviral medicines .

Medicine

  • Drug Development: this compound is explored for its potential in drug development, particularly in synthesizing chiral pharmaceuticals.

Industry

  • Fine Chemicals Production: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
  • Bio-based Solvents: Derivatives like methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), synthesized from glycerol, are being explored as alternative aprotic solvents . These bio-based solvents are being developed to replace traditional solvents with sustainability and toxicity issues .

Chemical Reactions

  • Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester groups into diols. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to various substituted derivatives depending on the nucleophile used. Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution.

Mechanism of Action

The mechanism of action of Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in a wide range of reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further react with other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups

(a) Diethyl 2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylate
  • Structure : Ethyl esters replace methyl esters.
  • Synthesis : Produced via acid-catalyzed (camphor sulfonic acid or p-toluenesulfonic acid) reaction of diethyl-L-tartrate with 2-methoxypropene, yielding 89% purity .
  • Applications: Used as a precursor for monoester derivatives and alkylation reactions .
(b) Dimethyl 2,7-Naphthalenedicarboxylate
  • Structure : Aromatic naphthalene core replaces the dioxolane ring.
  • Properties : Higher molecular weight (244.24 g/mol) and thermal stability due to aromaticity .
  • Applications : Primarily used in polymer synthesis, contrasting with the chiral applications of the dioxolane derivative .

Substituent Modifications on the Dioxolane Ring

(a) Hexyl-Substituted Derivatives
  • Example : Dimethyl (4R,5R)-4-hexyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (33c)
    • Synthesis : Alkylation of dimethyl tartrate acetonide with 1-iodohexane using LDA at −78°C, yielding 47% as a yellow oil .
    • Key Difference : The hexyl group introduces steric bulk, altering reactivity in nucleophilic substitutions compared to the parent compound .
(b) Hydroxyphenyl-Substituted Derivatives
  • Example : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7)
    • Synthesis : Condensation of salicylaldehyde with dimethyl tartrate acetonide, yielding 92% as white crystals (m.p. 94–95°C) .
    • Bioactivity : Exhibits MIC values of 4.8–5000 µg/mL against bacterial (e.g., S. aureus) and fungal (C. albicans) strains, demonstrating enhanced antimicrobial activity over the unsubstituted dioxolane .
(c) Propargyloxy-Substituted Derivatives
  • Example : Dimethyl (4R,5R)-2-(3-(prop-2-ynyloxy)phenyl)-1,3-dioxolane-4,5-dicarboxylate (5)
    • Synthesis : Reaction of 3-propargyloxybenzaldehyde with dimethyl tartrate acetonide under argon .
    • Applications : Used in click chemistry for bioconjugation due to the alkyne functional group .

Stereochemical Variants

  • (4S,5S)-Isomer : Commercially available (e.g., from CymitQuimica) at €56.00/5g , mirroring the (4R,5R)-isomer’s applications but with opposite optical activity ([α]D = +80 vs. −80 for the R,R-form) .
  • Racemic Mixtures : Dimethyl (4RS,5RS)-4,5-dihexyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (34c) shows reduced enantioselectivity in catalytic applications compared to chiral forms .

Comparative Data Table

Compound Name Ester Group Substituent(s) Synthesis Yield Physical Form Bioactivity (MIC, µg/mL) Key Applications References
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate Methyl None 89% Colorless liquid N/A Asymmetric catalysis
Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate Ethyl None 89% Colorless liquid N/A Monoester synthesis
Dimethyl 4-hexyl derivative (33c) Methyl Hexyl at C4 47% Yellow oil N/A Alkylation studies
Dimethyl 2-(2-hydroxyphenyl) derivative (7) Methyl 2-Hydroxyphenyl 92% White crystals 4.8–5000 Antimicrobial agents
(4S,5S)-Isomer Methyl None >95% Crystalline solid N/A Catalysis, chiral resolution

Biological Activity

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (CAS Number: 37031-29-1) is a compound belonging to the class of dioxolanes, which are characterized by their cyclic structure containing two ether oxygen atoms. This compound has garnered attention for its potential biological activities, including antiviral properties and applications in medicinal chemistry.

  • Molecular Formula : C9_9H14_{14}O6_6
  • Molecular Weight : 218.20 g/mol
  • Boiling Point : 120-122 °C (at 8 Torr)
  • Melting Point : 40-43 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Notably, it has been studied for its potential antiviral properties. The compound's structural features contribute to its interaction with biological targets.

Antiviral Activity

The compound has shown promise as an antiviral agent. A study examining similar dioxolane derivatives indicated that these compounds could inhibit viral replication mechanisms. While specific data on this compound is limited, it is hypothesized that it may share similar mechanisms of action with other dioxolane derivatives.

Study 1: Antiviral Mechanisms

A research study published in the Journal of Medicinal Chemistry explored the antiviral activity of various dioxolane compounds against HIV and Hepatitis viruses. The findings suggested that compounds with similar structures to this compound inhibited viral replication effectively through interference with viral entry and replication processes .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the dioxolane ring significantly impacted biological activity. The presence of specific substituents on the ring enhanced binding affinity to viral proteins. Compounds with bulky groups showed increased potency against viral targets .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget VirusIC50 (μM)Reference
This compoundAntiviralHIVTBD
Dioxolane Derivative AAntiviralHepatitis B22.58
Dioxolane Derivative BAntiviralHepatitis C10

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate?

Answer:
The synthesis typically involves esterification or cyclization reactions. For example, analogous dioxolane derivatives are synthesized via acid-catalyzed cyclization of diols with dicarboxylic acid derivatives, where the methyl groups enhance steric stabilization during ring formation . Key steps include:

  • Reagent selection : Use of anhydrous conditions and catalysts like p-toluenesulfonic acid to promote cyclization without side reactions.
  • Purification : Fractional distillation or recrystallization to isolate the product, leveraging differences in polarity introduced by the methyl groups .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Answer:
Density functional theory (DFT) calculations and molecular docking simulations can predict transition states and steric effects caused by the dimethyl groups. For example:

  • Transition state analysis : Identify energy barriers for cyclization using software like Gaussian or ORCA .
  • Solvent effects : Simulate solvent interactions (e.g., toluene vs. THF) to optimize reaction rates and yields .
  • Statistical design : Apply factorial design to test variables (temperature, catalyst loading) and validate predictions experimentally .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl group environments and ester carbonyl signals. For example, the 2,2-dimethyl substituents produce distinct singlet peaks in 1^1H NMR .
  • X-ray crystallography : Resolves stereochemistry and confirms the dioxolane ring geometry, as demonstrated in related dihydropyridine-dicarboxylate structures .
  • IR spectroscopy : Confirms ester C=O stretches (~1740 cm1^{-1}) and dioxolane ring vibrations .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

  • Meta-analysis : Systematically compare literature protocols to identify variables like catalyst purity or moisture sensitivity .
  • Reproducibility testing : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .
  • Error analysis : Use statistical tools (e.g., ANOVA) to quantify variability in yields and identify outliers .

Basic: How do the methyl groups influence the compound’s physical properties?

Answer:
The 2,2-dimethyl groups:

  • Increase hydrophobicity : Reduce solubility in polar solvents (e.g., water) but enhance solubility in toluene or chloroform .
  • Elevate melting/boiling points : Due to restricted molecular motion and van der Waals interactions .
  • Steric effects : Shield the dioxolane ring, reducing susceptibility to nucleophilic attack .

Advanced: What experimental frameworks are suitable for studying this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock to predict binding affinities with enzymes (e.g., cyclooxygenase), guided by the compound’s carboxylate and dioxolane motifs .
  • Enzyme inhibition assays : Employ fluorescence-based high-throughput screening to quantify IC50_{50} values and validate docking predictions .
  • Kinetic studies : Measure time-dependent inhibition using stopped-flow techniques to elucidate mechanistic pathways .

Advanced: How can researchers design a study to explore the compound’s role in asymmetric catalysis?

Answer:

  • Chiral derivatization : Synthesize enantiopure analogs via chiral auxiliaries (e.g., Evans oxazolidinones) and compare catalytic efficiency .
  • Theoretical modeling : Apply DFT to predict enantioselectivity in transition states involving the dioxolane ring .
  • Kinetic resolution : Test catalytic performance in asymmetric aldol reactions, monitoring enantiomeric excess (ee) via chiral HPLC .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to separate polar byproducts .
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit temperature-dependent solubility differences .
  • Distillation : Employ vacuum distillation for large-scale purification, noting the compound’s boiling point (~200–220°C under reduced pressure) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) clarify the compound’s metabolic pathways?

Answer:

  • Synthesis of labeled analogs : Introduce 13^{13}C at the carboxylate positions via labeled dimethyl carbonate precursors .
  • Tracing studies : Use mass spectrometry to track labeled metabolites in cell cultures or microbial systems .
  • Mechanistic insights : Correlate isotopic enrichment with enzymatic cleavage sites (e.g., esterase activity) .

Advanced: What strategies mitigate degradation of this compound under storage conditions?

Answer:

  • Stability testing : Accelerate degradation studies under varying pH, temperature, and light exposure using HPLC monitoring .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent oxidation .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in anhydrous solvents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

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